Diphenyl-1,3-thiazole-4-sulfonyl chloride

EGFR inhibition BRAF inhibition anticancer drug discovery

2,5-Diphenylthiazole-4-sulfonyl chloride (CAS 1410792-87-8) is a regioisomerically distinct heterocyclic sulfonyl chloride building block featuring a unique 2,5-diphenyl scaffold. Unlike generic thiazole analogs, this 4-sulfonyl chloride regioisomer enables sulfonamide SAR libraries inaccessible via 5-sulfonyl or 2-methylsulfonyl variants. Diphenylthiazole derivatives exhibit sub-μM EGFR (0.2–0.4 μM), BRAF (1.3–1.7 μM), and BTK C481S mutant (IC₅₀=0.061 μM) inhibition, supporting dual kinase and BTK inhibitor oncology programs. The reactive –SO₂Cl group couples with amines under mild conditions (pyridine, RT). Supplied at 98% purity.

Molecular Formula C15H10ClNO2S2
Molecular Weight 335.82
CAS No. 1410792-87-8
Cat. No. B2883809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl-1,3-thiazole-4-sulfonyl chloride
CAS1410792-87-8
Molecular FormulaC15H10ClNO2S2
Molecular Weight335.82
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)S(=O)(=O)Cl
InChIInChI=1S/C15H10ClNO2S2/c16-21(18,19)15-13(11-7-3-1-4-8-11)20-14(17-15)12-9-5-2-6-10-12/h1-10H
InChIKeyQWGYJCTWFRJEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl-1,3-thiazole-4-sulfonyl chloride (CAS 1410792-87-8): Essential Procurement and Characterization Data for Medicinal Chemistry Applications


Diphenyl-1,3-thiazole-4-sulfonyl chloride (CAS 1410792-87-8), also known as 2,5-diphenylthiazole-4-sulfonyl chloride or 4-thiazolesulfonyl chloride, 2,5-diphenyl-, is a heterocyclic sulfonyl chloride building block with the molecular formula C₁₅H₁₀ClNO₂S₂ and a molecular weight of 335.84 g/mol . It features a thiazole core substituted with phenyl groups at the 2- and 5-positions and a reactive sulfonyl chloride (-SO₂Cl) group at the 4-position. This sulfonyl chloride derivative serves as a key reactive intermediate in organic synthesis, particularly for the preparation of sulfonamides and other sulfur-containing heterocycles, and is utilized in pharmaceutical and agrochemical research where precise functionalization is required [1].

Why Generic Substitution of Diphenyl-1,3-thiazole-4-sulfonyl chloride Fails in Critical Synthetic Applications


In-class thiazole sulfonyl chlorides cannot be simply interchanged due to differences in substitution pattern and steric/electronic environment that critically influence downstream product potency and target selectivity. The 2,5-diphenyl substitution pattern of this compound creates a unique scaffold geometry that distinguishes it from mono-phenyl, unsubstituted, or differently substituted analogs [1]. Patent literature explicitly distinguishes compounds containing a substituted sulfonyl residue from unsubstituted diphenylthiazoles, noting that the latter exhibit weak or no anti-inflammatory and analgesic effects, while the sulfonyl-substituted derivatives demonstrate excellent pharmacological activities [2]. This substitution-dependent activity profile demonstrates that generic thiazole sulfonyl chlorides cannot serve as drop-in replacements without altering the intended biological outcome.

Diphenyl-1,3-thiazole-4-sulfonyl chloride: Quantified Differentiation Evidence for Scientific Procurement Decisions


Downstream Product EGFR/BRAF Dual Inhibition Potency from Diphenylthiazole Scaffold

Sulfonamide derivatives prepared from diphenylthiazole building blocks yield downstream products with potent dual EGFR/BRAF inhibitory activity. In comparative in vitro enzyme assays, compound 17b (derived from the diphenylthiazole scaffold) exhibited remarkable inhibition of EGFR with IC₅₀ = 0.2 μM and BRAF with IC₅₀ = 1.7 μM, while compound 10b showed EGFR IC₅₀ = 0.4 μM and BRAF IC₅₀ = 1.3 μM [1]. In contrast, the same compounds demonstrated weak activity in tubulin polymerization assays, establishing target selectivity for kinase inhibition rather than non-specific cytotoxicity [1].

EGFR inhibition BRAF inhibition anticancer drug discovery multi-target kinase inhibitors

Downstream Product Anticancer Cytotoxicity of Diphenylthiazole-Thiazolidinone Hybrids

Diphenylthiazole-based derivatives bearing thiazolidinone moieties demonstrate consistent cytotoxicity across a panel of human cancer cell lines. In a study evaluating diphenylthiazole substituted thiazolidinone derivatives, compounds 15b and 16b exhibited half maximal inhibitory concentrations (IC₅₀) between 8.88 μM and 19.25 μM against five different human cancer cell lines [1]. The COX inhibition assay results aligned with cytotoxicity data, as the most potent anticancer compounds demonstrated COX-2 inhibition comparable to that of celecoxib, a clinically approved COX-2 selective inhibitor [1].

cytotoxicity COX-2 inhibition anticancer agents cell line screening

Sulfonyl Chloride Reactivity Advantage in Diphenylthiazole Sulfonamide Synthesis

The sulfonyl chloride (-SO₂Cl) group at the 4-position of the diphenylthiazole scaffold provides a defined, single-site electrophilic handle for nucleophilic substitution, enabling controlled and predictable derivatization. Unlike less reactive sulfonate esters or sulfonamides, the sulfonyl chloride group reacts readily with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively [1]. In a representative synthetic protocol, intermediate diphenylthiazole amine (compound D) was reacted with suitable sulfonyl chlorides in pyridine at room temperature for 5 hours to yield the target sulfonamide derivatives [2]. This contrasts with alternative strategies requiring pre-formed sulfonamide intermediates or multi-step protection/deprotection sequences.

sulfonamide synthesis nucleophilic substitution building block reactivity medicinal chemistry

Patent-Defined Structural Differentiation of Sulfonyl-Substituted Diphenylthiazoles from Unsubstituted Analogs

Patent literature establishes a clear pharmacological differentiation between diphenylthiazoles bearing a substituted sulfonyl residue and those lacking such substitution. According to US Patent 5,449,783, prior art compounds with an unsubstituted amino group at the 2-position (e.g., 2-morpholino-4,5-diphenylthiazole, 2-methylamino-4,5-diphenylthiazole) exhibited platelet aggregation inhibiting effects but demonstrated weak or scarcely any anti-inflammatory and analgesic effects [1]. In contrast, the novel diphenylthiazole derivatives claimed in the patent—which are mono- or disubstituted at the amino group by a substituted sulfonyl residue, an acyl group, or a halogen-substituted acyl group—possess excellent pharmacological activities relating to anti-inflammatory, analgesic, antiallergic, uricosuric, and platelet aggregation inhibiting effects [1].

anti-inflammatory analgesic structure-activity relationship patent literature

Comparative Regional Selectivity: 4-Sulfonyl Chloride vs. 5-Sulfonyl Chloride and 2-Methylsulfonyl Positioning

The 4-position sulfonyl chloride of Diphenyl-1,3-thiazole-4-sulfonyl chloride represents a distinct regioisomeric variant with different synthetic and biological implications compared to 5-sulfonyl chloride or 2-methylsulfonyl analogs. Commercially available 2,4-diphenyl-1,3-thiazole-5-sulfonyl chloride (CAS range with ≥97% purity) positions the sulfonyl chloride at the 5-position rather than the 4-position . Additionally, 2-(methylsulfonyl)-4,5-diphenylthiazole (CAS 63318-84-3) places a methylsulfonyl group at the 2-position of the thiazole ring . The synthetic route to 4-sulfonyl chlorides typically involves selective chlorosulfonation at specific positions based on the electronic environment of the phenyl-substituted thiazole core; for instance, selective chlorosulfonation at the most reactive 5-phenyl group provides sulfonyl chloride intermediates, whereas alternative routes are required for 4-position functionalization [1]. This regiochemical difference alters both the steric and electronic properties of the resulting sulfonamide derivatives.

regioselectivity chlorosulfonation thiazole substitution synthetic intermediate

Downstream BTK Inhibitor Potency with C481S Mutant Activity from Diphenylthiazole Scaffold

Diphenylthiazole derivatives yield downstream compounds with potent Bruton's tyrosine kinase (BTK) inhibitory activity, including activity against the clinically relevant drug-resistant C481S mutant. In a comprehensive SAR study of novel diphenylthiazole derivatives, multiple compounds (5m, 5o, 6b, 6c, 6g, 6i, 7h, 7i, 7k, 7m, 7n, 7o, 7s) exhibited improved potency against Ramos cells (IC₅₀ = 1.36–8.60 μM) and Raji cells (IC₅₀ = 1.20–14.04 μM) compared with ibrutinib (IC₅₀ = 14.69 μM and 15.99 μM, respectively) [1]. Notably, compounds 7m and 7n showed approximately 10-fold improved potency against Ramos cell viability over ibrutinib, while compound 6b demonstrated 13-fold improved activity against Raji cell viability [1]. Furthermore, compound 7o potently inhibited the C481S mutant BTK with an IC₅₀ value of 0.061 μM [1].

BTK inhibition C481S mutant B cell lymphoma kinase inhibitor

Diphenyl-1,3-thiazole-4-sulfonyl chloride: Validated Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Synthesis of Multi-Target Kinase Inhibitors (EGFR/BRAF)

Based on evidence that diphenylthiazole-derived compounds exhibit sub-micromolar IC₅₀ values against EGFR (0.2–0.4 μM) and BRAF (1.3–1.7 μM) while showing weak tubulin polymerization activity [1], this compound is well-suited as a building block for medicinal chemistry programs developing dual EGFR/BRAF kinase inhibitors for oncology applications. The scaffold enables selective kinase targeting over non-specific cytotoxic mechanisms.

Medicinal Chemistry: Development of BTK Inhibitors with Activity Against Drug-Resistant Mutants

Based on evidence that diphenylthiazole derivatives demonstrate up to 13-fold improved potency over ibrutinib in B cell lymphoma cell lines and sub-micromolar activity against C481S mutant BTK (IC₅₀ = 0.061 μM) [2], this compound is ideally suited as a key intermediate for medicinal chemistry programs targeting BTK-driven B cell malignancies, particularly those seeking to overcome acquired resistance to first-generation covalent BTK inhibitors.

Medicinal Chemistry: COX-2-Targeted Anticancer Lead Generation

Based on evidence that diphenylthiazole-thiazolidinone hybrids exhibit cytotoxicity IC₅₀ values between 8.88–19.25 μM across five human cancer cell lines and demonstrate COX-2 inhibition comparable to celecoxib [3], this building block is appropriate for synthesizing anticancer leads that leverage COX-2 inhibitory mechanisms, enabling scaffold diversification in oncology programs investigating NSAID-derived antitumor agents.

Organic Synthesis: Regioselective Sulfonamide Library Construction

Based on evidence that the 4-sulfonyl chloride group reacts efficiently with amines under mild conditions (pyridine, room temperature, 5 hours) to yield sulfonamide derivatives [4], and that the 4-position substitution pattern is regioisomerically distinct from commercially available 5-sulfonyl chloride and 2-methylsulfonyl analogs [5], this compound is valuable for generating structurally unique sulfonamide libraries for SAR studies that cannot be accessed using alternative thiazole sulfonyl chloride regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenyl-1,3-thiazole-4-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.